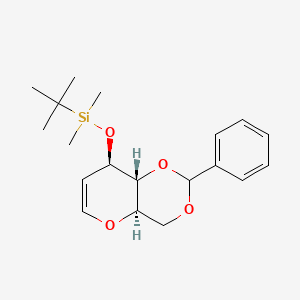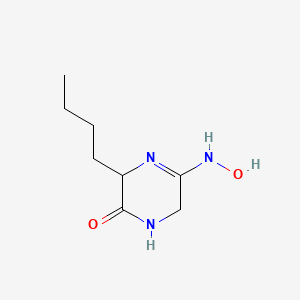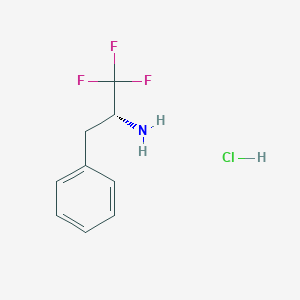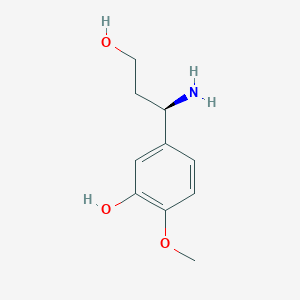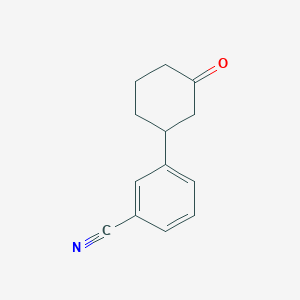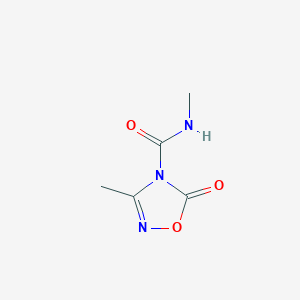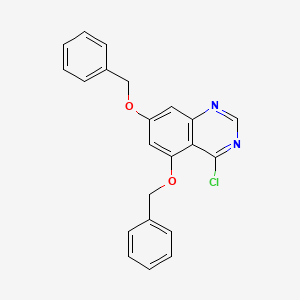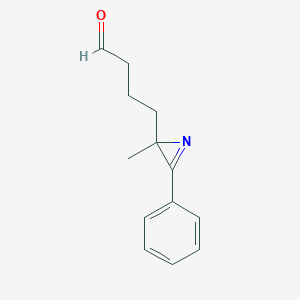
4-(2-Methyl-3-phenyl-2H-aziren-2-yl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal is a compound belonging to the class of azirines, which are three-membered nitrogen-containing heterocycles. Azirines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. The presence of the azirine ring in 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal imparts unique chemical properties that are of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal typically involves the formation of the azirine ring followed by the introduction of the butanal group. One common method for synthesizing azirines is the oxidative cyclization of enamines. For example, the enamine precursor can be treated with molecular iodine under mild conditions to yield the azirine derivative . Another approach involves the use of phenyliodine (III) diacetate (PIDA) to mediate the oxidative cyclization of enamines .
Industrial Production Methods
Industrial production of azirines, including 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal, often relies on scalable and efficient methods. Rhodium-catalyzed rearrangement of α-oximino ketenes derived from α-diazo oxime ethers is one such method that allows for the preparation of azirines on a gram scale . This method provides high yields and can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal undergoes various types of chemical reactions, including:
Oxidation: The azirine ring can be oxidized to form oxazoles or other heterocyclic compounds.
Reduction: Reduction of the azirine ring can lead to the formation of aziridines, which are less strained three-membered rings.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular iodine and phenyliodine (III) diacetate (PIDA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
Oxidation: Oxazoles and other heterocyclic compounds.
Reduction: Aziridines.
Substitution: Various substituted azirines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal involves its high reactivity due to the strained azirine ring. The azirine ring can act as an electrophile, reacting with nucleophiles such as amino acids in biological systems. This reactivity allows it to form covalent bonds with biological targets, potentially disrupting normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azirinomycin: A natural azirinecarboxylic acid with antibacterial properties.
Dysidazirine: A long-chain azirine that resembles sphingosine and can act as an antimetabolite.
Uniqueness
4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the butanal group provides additional reactivity and potential for further chemical modifications, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
62901-86-4 |
|---|---|
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
4-(2-methyl-3-phenylazirin-2-yl)butanal |
InChI |
InChI=1S/C13H15NO/c1-13(9-5-6-10-15)12(14-13)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3 |
InChI-Schlüssel |
IQWMZYKMPSWMLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=N1)C2=CC=CC=C2)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15245238.png)
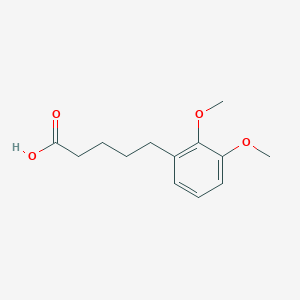
![tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15245246.png)
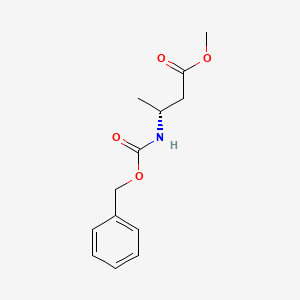
![2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15245262.png)

![9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol](/img/structure/B15245273.png)
